molecular formula C23H36Cl2N6O4S B12343666 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride

Cat. No.: B12343666
M. Wt: 563.5 g/mol
InChI Key: HGFPZJYGYRBZPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride involves multiple steps. The key intermediate, 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid, is synthesized through a series of reactions including sulfonation, esterification, and amidation . The final compound is obtained by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and enhanced blood flow to the penis . This mechanism involves molecular targets such as the NO-cGMP pathway .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Another PDE5 inhibitor with a similar mechanism of action.

    Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.

    Avanafil: A newer PDE5 inhibitor with a rapid onset of action[][6].

Uniqueness

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride is unique due to its specific chemical structure, which provides a balance between potency and selectivity for PDE5. This results in fewer side effects and a favorable pharmacokinetic profile[6][6].

Properties

Molecular Formula

C23H36Cl2N6O4S

Molecular Weight

563.5 g/mol

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride

InChI

InChI=1S/C23H34N6O4S.2ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;/h9-10,15,22,26H,5-8,11-14H2,1-4H3,(H,25,30);2*1H

InChI Key

HGFPZJYGYRBZPR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl.Cl

Origin of Product

United States

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